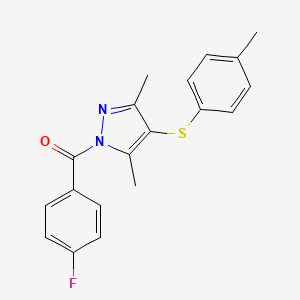

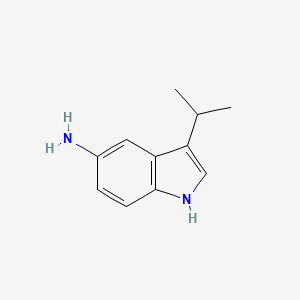

![molecular formula C16H18N6OS2 B2976056 2-({5-[(2-氨基-1,3-噻唑-4-基)甲基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)-N-苄基乙酰胺 CAS No. 690643-22-2](/img/structure/B2976056.png)

2-({5-[(2-氨基-1,3-噻唑-4-基)甲基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)-N-苄基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a bi-heterocyclic derivative synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . It has been tested for its anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme . Furthermore, these molecules were analyzed for their cytotoxic behavior against brine shrimps .

Synthesis Analysis

The synthesis of this compound involves several steps. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles were synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium . The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles, in DMF using LiH as base and activator .Molecular Structure Analysis

The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol, followed by the reflux of acid hydrazide with carbon disulfide . This is followed by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium to synthesize different electrophiles . The final step involves stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles, in DMF using LiH as base and activator .科学研究应用

合成化学应用

已探索与“2-({5-[(2-氨基-1,3-噻唑-4-基)甲基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)-N-苄基乙酰胺”在结构上相关的化合物的合成和利用,用于构建复杂杂环系统。例如,Janardhan 等(2014 年)展示了 N-芳基-2-氯乙酰胺用作亲电构筑基块,用于合成稠合噻唑并[3,2-a]嘧啶酮,展示了此类化合物在创建具有生物学相关性的杂环中的重要性 (Janardhan 等,2014)。

抗癌研究

已研究与查询化学物质相似的化合物作为其抗癌特性。Ostapiuk 等(2015 年)合成了一系列 2-(4-氨基-5-甲基-4H-[1,2,4]三唑-3-基硫代)-N-(5-R-苄基噻唑-2-基)-乙酰胺,并评估了它们对 60 个癌细胞系的功效,揭示了对黑色素瘤和乳腺癌的选择性 (Ostapiuk 等,2015)。

抗菌研究

还探索了结构相关化合物的抗菌潜力。Rezki(2016 年)报道了 N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺的合成,并评估了它们对一系列细菌和真菌菌株的功效,展示了有希望的抗菌活性 (Rezki,2016)。

未来方向

The future directions for this compound could involve further testing of its biological activities, particularly its potential anti-diabetic effects . Additionally, modifications of the compound at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

属性

IUPAC Name |

2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS2/c1-22-13(7-12-9-24-15(17)19-12)20-21-16(22)25-10-14(23)18-8-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H2,17,19)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWGQDLMIYSSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CC3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

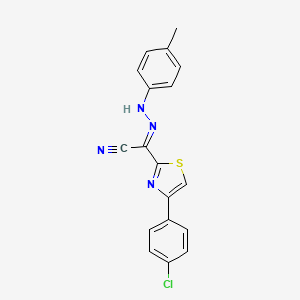

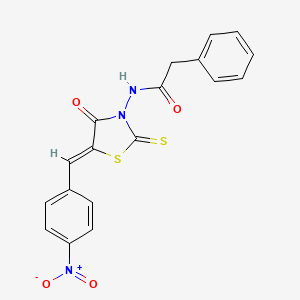

![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide](/img/structure/B2975983.png)

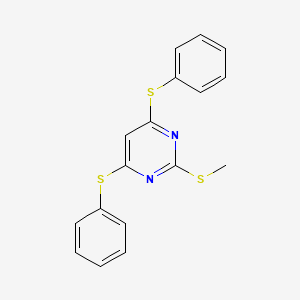

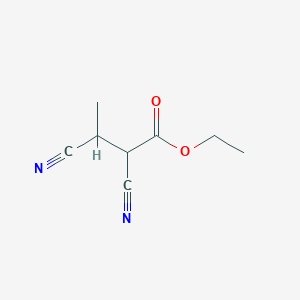

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)

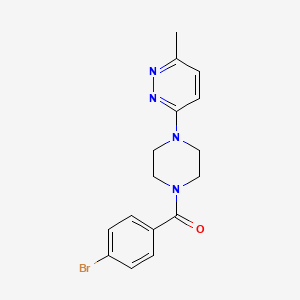

![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)

![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)

![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)